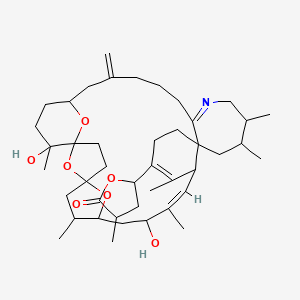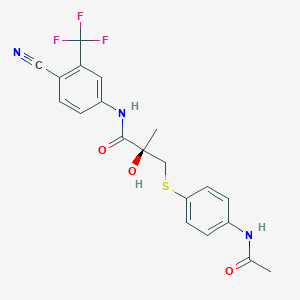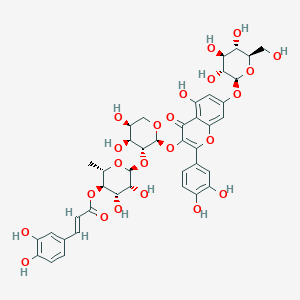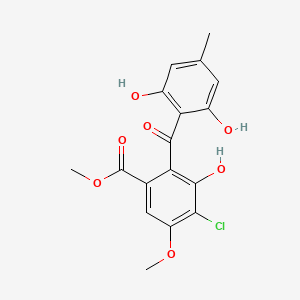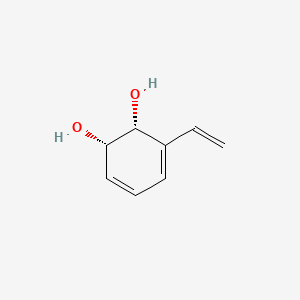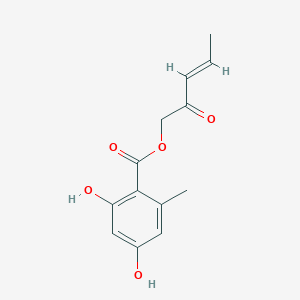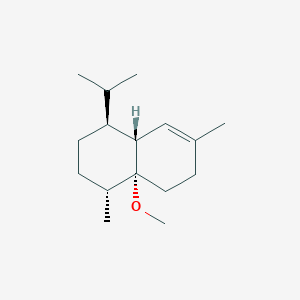
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene is a N-acyl-amino acid, a member of acetamides and a secondary carboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A series of N-acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-L-cysteine conjugates, related to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, were synthesized through acid-catalyzed condensation. This synthesis led to the development of fibrostatins B, C, and D (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
- Research into the synthesis of enantiopure vic-amino alcohols and vic-diamines from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, which is structurally similar to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, has been conducted. These compounds were developed using a strain of Escherichia coli recombinant with the naphthalene dioxygenase gene (Orsini, Sello, & Bestetti, 2001).
- The synthesis of 1,2-dihydronaphthalenes, an important molecule in medicinal and synthetic chemistry, has been explored. These dihydronaphthalenes can be transformed into useful compounds such as alcohol, amide, and epoxide, highlighting their versatile applications (Perveen, Zhao, Zhang, Liu, Anwar, & Fang, 2017).
Biomedical Research and Applications
- Synthesis of 2,3-Dihydro-1,4-naphthaquinone derivatives, potentially including compounds related to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, has been pursued for targeting altered cancer cell metabolism. This research suggests potential therapeutic applications in oncology (Mohammed, Mahdi, & Hamed, 2008).
- Chloroperoxidase from Caldariomyces fumago catalyzes the oxidation of 1,2-dihydronaphthalene to (1R,2R)-(+)-dihydroxytetrahydronaphthalene, indicating a possible role in enzymatic processes and potential biotechnological applications (Sanfilippo, D’Antona, & Nicolosi, 2004).
Propiedades
Nombre del producto |
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene |
|---|---|
Fórmula molecular |
C15H17NO4S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[[(1R,2R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13+,14+/m0/s1 |
Clave InChI |
ZTYURBPPZDJPKW-BFHYXJOUSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CS[C@H]1[C@@H](C=CC2=CC=CC=C12)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione](/img/structure/B1245634.png)

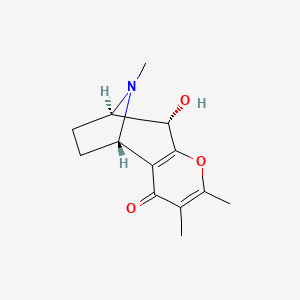
![(2Z,4Z)-N-[(Z)-3-[(4R,6S,7R,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide](/img/structure/B1245638.png)
